N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide is a useful research compound. Its molecular formula is C20H21N3OS and its molecular weight is 351.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C20H21N3OS
- Molecular Weight : 351.47 g/mol
- CAS Number : 854005-55-3
The compound features a thiazole ring substituted with a 4-methylbenzyl group and a p-tolylamino acetamide moiety, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : Achieved through cyclization reactions involving α-haloketones and thioureas.
- Substitution Reactions : Involves the introduction of the p-tolylamino group.
- Acetamide Formation : Finalized through acylation reactions using acetic anhydride or acetyl chloride.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that this compound may induce apoptosis in cancer cells, specifically targeting pathways involved in cell death.
- Cell Lines Tested : A549 (lung cancer) and C6 (glioma).
- Assays Conducted :
Antioxidant Activity
The compound has demonstrated significant antioxidant properties, outperforming standard antioxidants like butylated hydroxytoluene (BHT). The antioxidant activity is measured using various assays, indicating its potential in preventing oxidative stress-related damage in cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and oxidative stress.
- Receptor Binding : It is hypothesized to bind to certain receptors, modulating cellular signaling pathways critical for survival and proliferation.
- DNA Interaction : Potential interactions with DNA could lead to altered gene expression, further influencing cell fate and behavior .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C20H21N3OS | Anticancer, Antioxidant |
N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide | C20H21N3OS | Anticancer |
N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(m-tolylamino)acetamide | C20H21N3OS | Anticancer |
This table illustrates that while similar compounds share structural features, their biological activities can vary significantly based on substitution patterns.
Case Studies
- Study on Anticancer Activity :
- Antioxidant Evaluation :
Properties
IUPAC Name |
2-(4-methylanilino)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-3-7-16(8-4-14)11-18-12-22-20(25-18)23-19(24)13-21-17-9-5-15(2)6-10-17/h3-10,12,21H,11,13H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSARSDMQYTAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CNC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.